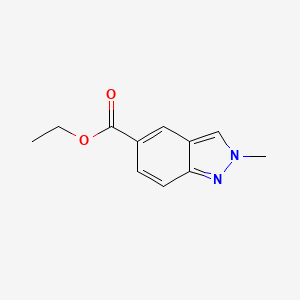

Ethyl 2-methyl-2H-indazole-5-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-methylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)7-13(2)12-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLGVHFBMCPMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CN(N=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Methyl 2h Indazole 5 Carboxylate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a compound. However, specific spectral data for Ethyl 2-methyl-2H-indazole-5-carboxylate are not reported in the surveyed literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be crucial in confirming the exact molecular formula of this compound (C₁₁H₁₂N₂O₂). While the theoretical molecular weight can be calculated, no experimental mass spectra or fragmentation data have been reported.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-N and N-N stretching of the indazole ring, and C-H stretching of the aromatic, methyl, and ethyl groups. However, no specific experimental IR or Raman spectra are available in the public domain.

Solid-State Structural Investigations

The study of the solid-state structure of a compound provides valuable information about its molecular conformation, crystal packing, and potential for polymorphism or co-crystallization.

Single-Crystal X-ray Diffraction: Elucidation of Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, offering an unambiguous confirmation of its molecular structure. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking. At present, there are no published single-crystal X-ray diffraction studies for this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Methyl 2h Indazole 5 Carboxylate

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For indazole derivatives, DFT calculations offer a detailed understanding of their structure, stability, and reactivity.

The electronic structure of indazole derivatives is crucial in determining their chemical behavior. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding their reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

In a study on methyl 5-bromo-1H-indazole-3-carboxylate, the N1 atom was found to be more electronegative and to have a larger Fukui index (f-) in both its neutral and deprotonated states compared to the N2 atom. nih.gov This suggests that the N1 position is the more nucleophilic center and, therefore, more susceptible to electrophilic attack. nih.gov These findings are crucial for predicting the outcomes of substitution reactions.

| State | Atom | Partial Charge | Fukui Index (f-) |

|---|---|---|---|

| Neutral | N1 | -0.308 | 0.170 |

| N2 | -0.124 | 0.119 | |

| Deprotonated | N1 | -0.536 | 0.457 |

| N2 | -0.455 | 0.297 |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. For indazole derivatives, a key reaction is N-alkylation, which can result in substitution at either the N1 or N2 position. beilstein-journals.orgwuxibiology.comresearchgate.net

Computational studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have provided mechanistic insights. nih.gov These calculations suggest that the regioselectivity of the alkylation (N1 versus N2 substitution) is influenced by factors such as the presence of certain cations and non-covalent interactions. nih.gov For instance, a chelation mechanism involving a cesium cation has been proposed to favor the formation of N1-substituted products. nih.gov

In a separate computational analysis of the N-alkylation of the parent indazole, the transition state for N1 alkylation was found to have an activation energy of 17.22 kcal/mol, which is 3.35 kcal/mol higher than that for N2 alkylation. wuxibiology.com This energy difference helps to explain the observed selectivity for N2 alkylation under certain reaction conditions. wuxibiology.com The study also highlighted that for N1 alkylation to occur, the indazole must first convert from the more stable 1H-tautomer to the less stable 2H-tautomer, which adds an energetic penalty to the N1 pathway. wuxibiology.com

| Alkylation Position | Activation Energy (kcal/mol) |

|---|---|

| N1 | 17.22 |

| N2 | 13.87 |

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net Computational studies have quantified this energy difference. For the parent indazole, MP2/6-31G** calculations indicate that the 1H-tautomer is more stable by 15 kJ·mol⁻¹ (approximately 3.6 kcal/mol). nih.gov Another study calculated a similar energy difference of 4.46 kcal/mol in favor of the 1H-tautomer. wuxibiology.com

The relative stability of these tautomers can be influenced by substitution patterns and the surrounding environment (e.g., solvent). bgu.ac.ilnih.gov In some specific cases, intramolecular or intermolecular hydrogen bonding can stabilize the 2H-tautomer. bgu.ac.ilnih.govresearchgate.net For Ethyl 2-methyl-2H-indazole-5-carboxylate, the methyl group is fixed at the N2 position, thus locking it into the 2H-indazole form. Understanding the energetic properties of this less common tautomer is important for predicting its behavior and reactivity.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic picture of molecular behavior, including conformational changes and interactions with other molecules.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. While specific MD simulation data for this compound is not available, studies on similar structures, such as ethyl 4-arylpyrimido[1,2-b]indazole-2-carboxylate derivatives, have been conducted. researchgate.net

In a study of these related indazole derivatives as α-glucosidase inhibitors, MD simulations were performed to investigate the structural and dynamic behavior of the enzyme-inhibitor complex. researchgate.net Such simulations can reveal how the ligand binds to the active site and how its conformation adapts to the receptor environment. This information is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein receptor.

Numerous studies have employed molecular docking to investigate the potential of various indazole derivatives as inhibitors of different enzymes and receptors. For example, substituted 4,5-dihydro-2H-indazole derivatives have been docked into the active site of the human COX-2 enzyme to predict their anti-inflammatory activity. researchgate.netnih.gov Similarly, other indazole-based compounds have been studied as potential inhibitors for targets such as VEGFR-2 tyrosine kinase, which is implicated in cancer. researchgate.net

These docking studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the indazole derivative and amino acid residues in the active site of the target protein. This information is invaluable for structure-activity relationship (SAR) studies and for the optimization of lead compounds in drug discovery programs.

Chemical Reactivity and Mechanistic Understanding of Ethyl 2 Methyl 2h Indazole 5 Carboxylate

Transformation Pathways of the Indazole Nucleus

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is aromatic and exhibits a reactivity profile that reflects this nature. The presence of the electron-withdrawing carboxylate group and the N-methyl group significantly modulates the electron density and, consequently, the reactivity of the indazole nucleus in Ethyl 2-methyl-2H-indazole-5-carboxylate.

Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. The N2-methyl group and the electron-withdrawing nature of the ester at C5 influence the regioselectivity of these reactions.

C-H Functionalization: Recent research has highlighted the C(sp2)-H functionalization of 2H-indazoles. For instance, palladium-catalyzed C3-position functionalization via isocyanide insertion allows for the synthesis of diverse heterocyclic structures. While not specific to the title compound, this suggests a potential pathway for transformation at the C3 position.

Alkoxylation: Under visible-light irradiation in the presence of a photosensitizer and an oxidant, 2H-indazoles can react with alcohols to yield C3-alkoxylated 2H-indazoles. rsc.org This indicates a potential transformation pathway for this compound at the C3 position.

A summary of potential transformation pathways of the indazole nucleus is presented in the table below.

| Transformation Pathway | Reagents and Conditions | Potential Product |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, H₂SO₄/HNO₃) | Substituted indazole derivative |

| C-H Functionalization | Pd catalyst, isocyanide | C3-functionalized indazole |

| C3-Alkoxylation | Alcohol, photosensitizer, oxidant, visible light | Ethyl 3-alkoxy-2-methyl-2H-indazole-5-carboxylate |

Reactivity of the Ester Moiety

The ethyl carboxylate group at the 5-position of the indazole ring is a key functional handle that allows for a variety of chemical transformations. Its reactivity is characteristic of carboxylic acid esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-methyl-2H-indazole-5-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds via a nucleophilic acyl substitution mechanism.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl ester can be converted to a different ester through transesterification. This equilibrium-driven reaction is useful for modifying the ester group.

Amidation: Reaction with amines can convert the ester into the corresponding amide. This transformation is often facilitated by heating or the use of activating agents.

Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The table below summarizes the key reactions of the ester moiety.

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | 2-methyl-2H-indazole-5-carboxylic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | Alkyl 2-methyl-2H-indazole-5-carboxylate |

| Amidation | R'NH₂, heat | N-substituted 2-methyl-2H-indazole-5-carboxamide |

| Reduction | LiAlH₄, then H₂O | (2-methyl-2H-indazol-5-yl)methanol |

Influence of N-Methylation on Reaction Selectivity and Rate

The methylation of the indazole nitrogen at the N2 position has a profound effect on the electronic structure and reactivity of the molecule compared to its N1-methylated or unsubstituted counterparts. rsc.org In general, 1H-indazoles are thermodynamically more stable than 2H-indazoles. researchgate.net

The N-alkylation of indazoles can lead to a mixture of N1 and N2 products, and the regioselectivity is influenced by factors such as the alkylating agent, base, and solvent. nih.gov The synthesis of this compound would likely involve conditions that favor N2 alkylation.

The N2-methylation alters the electron distribution within the indazole ring. This can affect the rate and regioselectivity of electrophilic substitution on the benzene portion of the molecule. The lone pair on the N1 nitrogen is part of the aromatic system, and the N2-methyl group can influence its availability for coordination with electrophiles or catalysts.

Studies on the methylation of substituted indazoles have shown that the nature of the substituent can direct the position of methylation. researchgate.net For instance, electron-withdrawing groups can influence the N1/N2 ratio during alkylation.

Heterocyclic Ring Opening and Degradation Mechanisms

The indazole ring, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions represent potential degradation pathways or synthetic routes to other classes of compounds.

Visible-Light-Induced Ring Opening: Research has demonstrated that under an oxygen atmosphere and in the absence of an oxidant, the reaction of 2H-indazoles with alcohols under visible-light irradiation can lead to ring opening, affording unsymmetrical ortho-alkoxycarbonylated azobenzenes. rsc.org This suggests a potential degradation pathway for this compound, which could lead to the formation of an azo compound.

Electrochemical Oxidative Ring Opening: An electrochemical approach for the oxidative ring-opening of 2H-indazoles with alcohols has been reported to produce ortho-alkoxycarbonylated azobenzenes. researchgate.net This method proceeds under galvanostatic electrolysis conditions and is proposed to involve a radical pathway. researchgate.netresearchgate.net

These ring-opening mechanisms highlight the potential for the indazole core of this compound to be cleaved under oxidative conditions, leading to the formation of azo derivatives. The specific products would depend on the reaction conditions and the nucleophiles present.

A summary of potential ring-opening reactions is provided in the table below.

| Reaction Type | Conditions | Potential Product Class |

| Photochemical Ring Opening | Visible light, O₂, alcohol | Ortho-alkoxycarbonylated azobenzene |

| Electrochemical Ring Opening | Galvanostatic electrolysis, alcohol | Ortho-alkoxycarbonylated azobenzene |

Advanced Research Perspectives and Applications of Ethyl 2 Methyl 2h Indazole 5 Carboxylate in Chemical Synthesis and Materials Science

Strategic Utility as a Synthetic Intermediate

Ethyl 2-methyl-2H-indazole-5-carboxylate is recognized as a valuable building block in organic synthesis. The indazole core is a "privileged structure" in medicinal chemistry, forming the basis for numerous pharmacologically active agents. caribjscitech.com The ethyl ester group at the 5-position and the methyl group at the N2 position provide specific steric and electronic properties, making it a useful intermediate for creating more complex molecules. The ester functional group, in particular, serves as a versatile handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation to form amide derivatives, or reduction to an alcohol, thereby opening pathways to a wide array of functionalized indazole derivatives.

Precursor for Complex Heterocyclic Systems

While this compound (CAS Number: 1092351-86-4) is commercially available as a synthetic building block, specific examples of its direct conversion into more complex heterocyclic systems are not extensively detailed in widely accessible scientific literature. sigmaaldrich.com However, the general synthetic utility of the indazole scaffold is well-established. For instance, functional groups on the indazole ring are often modified to build larger, more intricate molecular architectures. austinpublishinggroup.com The development of novel and efficient synthetic methodologies for constructing and functionalizing indazole derivatives remains an active area of research, employing techniques such as transition-metal-catalyzed cross-coupling reactions to append new ring systems or functional groups. caribjscitech.comnih.gov The strategic position of the ester group on this specific compound makes it a prime candidate for such elaborations, positioning it as a potential precursor for novel polycyclic heterocyclic compounds.

Building Block for Agrochemicals and Functional Materials

The indazole moiety is a core component in various biologically active compounds, including several FDA-approved drugs. bohrium.comnih.gov This prevalence in pharmaceuticals underscores the scaffold's importance and suggests its potential in other fields, such as agrochemicals. Heterocyclic compounds, in general, are crucial in the development of modern agrochemicals. nih.gov Although direct applications of this compound in the synthesis of specific agrochemicals or functional materials are not prominently documented, its structural motifs are relevant. The development of novel pesticides and herbicides often involves the exploration of heterocyclic structures like indazole. researchgate.net The tailored substitution pattern of this compound could be leveraged to design new active ingredients for crop protection or to create novel functional materials, such as dyes or organic electronics, where the photophysical properties of the indazole ring could be exploited. This remains a promising, yet underexplored, area for future research.

Exploration in Supramolecular Chemistry and Crystal Engineering

The study of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound. For indazole derivatives, non-covalent interactions such as hydrogen bonds and π–π stacking play a crucial role in defining their crystal structures. nih.gov In one study of a different indazole derivative, triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate, molecules were linked by C—H⋯N and C—H⋯O hydrogen bonds, forming a complex three-dimensional network. nih.gov

A detailed single-crystal X-ray diffraction analysis for this compound is not publicly available in the current literature. Such a study would be invaluable, providing precise information on its bond lengths, bond angles, and intermolecular packing arrangement. This data would be foundational for its application in crystal engineering, where predictable control over solid-state architecture is used to design materials with specific properties, such as tailored solubility, stability, or electronic characteristics. The exploration of its co-crystallization potential with other molecules could also lead to the development of novel supramolecular assemblies.

Mechanistic Studies of Indazole-Based Corrosion Inhibitors

Indazole derivatives have been identified as effective corrosion inhibitors for various metals and alloys, including steel in acidic media and copper in saline solutions. The inhibitory mechanism is primarily attributed to the adsorption of the indazole molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

Research indicates that the indazole ring plays a central role in the adsorption process. The nitrogen atoms and the delocalized π-electrons of the bicyclic system can interact with the vacant d-orbitals of the metal atoms, facilitating strong adsorption. The process is often described by the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface.

Electrochemical studies, such as potentiodynamic polarization, typically show that indazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Theoretical approaches, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have provided deeper insight into the inhibition mechanism. These computational studies help to visualize the adsorption orientation of the inhibitor molecules on the metal surface and to calculate parameters like adsorption energy and electronic properties, which correlate with the experimentally observed inhibition efficiency. The nature and position of substituents on the indazole ring are known to significantly influence the inhibitor's performance by altering the electron density of the molecule and its adsorption characteristics.

Future Directions in Indazole Chemistry Research

The field of indazole chemistry continues to evolve, with significant future potential in medicinal chemistry, materials science, and synthetic methodology. A primary challenge that researchers continue to address is the development of more efficient, cost-effective, and regioselective synthetic routes to access diverse indazole derivatives. researchgate.net While many methods exist, they can face issues such as low yields or the need for harsh reaction conditions. nih.gov Future work will likely focus on novel catalytic systems, including photoredox and electrochemical methods, to achieve C-H functionalization and other transformations under milder conditions. ijsdr.org

In medicinal chemistry, while several indazole-based drugs are already on the market, the full therapeutic potential of this scaffold is far from exhausted. bohrium.comnih.gov Future research will explore new biological targets for indazole derivatives, moving beyond their established roles as kinase inhibitors in oncology to areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases.

The application of indazoles in materials science is a nascent but promising field. Their rigid, aromatic structure and tunable electronic properties make them attractive candidates for organic light-emitting diodes (OLEDs), sensors, and other functional materials. Future research will likely involve the synthesis and characterization of novel indazole-containing polymers and small molecules with tailored photophysical and electronic properties. The strategic functionalization of the indazole core will be key to unlocking these advanced applications.

Table of Key FDA-Approved Indazole-Containing Drugs

| Drug Name | Therapeutic Use |

| Axitinib | Treatment of renal cell carcinoma (a type of kidney cancer) nih.gov |

| Entrectinib | Treatment of specific types of solid tumors with NTRK gene fusions and ROS1-positive non-small cell lung cancer bohrium.comnih.gov |

| Niraparib | Maintenance treatment for recurrent ovarian, fallopian tube, and primary peritoneal cancer nih.gov |

| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) used for pain and inflammation relief nih.gov |

| Granisetron | Antiemetic agent used to prevent nausea and vomiting caused by chemotherapy and radiation therapy nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.